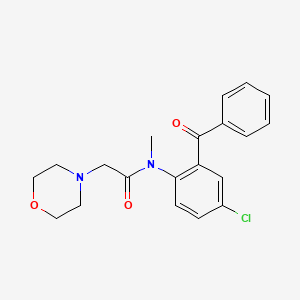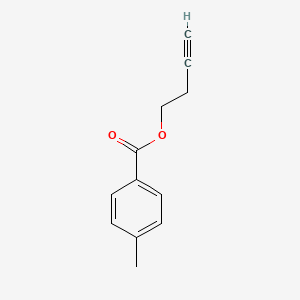
But-3-yn-1-yl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-yn-1-yl 4-methylbenzoate is an organic compound that belongs to the ester family It is characterized by the presence of a but-3-yn-1-yl group attached to a 4-methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-1-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with but-3-yn-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
4-Methylbenzoic acid+But-3-yn-1-olH2SO4But-3-yn-1-yl 4-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-yn-1-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can attack the ester group, leading to hydrolysis.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols and carboxylates.
Applications De Recherche Scientifique
But-3-yn-1-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of But-3-yn-1-yl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active but-3-yn-1-ol, which can then interact with enzymes or receptors. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-yl benzoate: Similar structure but lacks the methyl group on the benzene ring.
But-3-yn-1-yl 4-chlorobenzoate: Similar structure but has a chlorine substituent instead of a methyl group.
But-3-yn-1-yl 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group.
Uniqueness
But-3-yn-1-yl 4-methylbenzoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature can also affect its physical properties, such as solubility and melting point.
Propriétés
Numéro CAS |
77875-81-1 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
but-3-ynyl 4-methylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 |
Clé InChI |
GBAGPFNRSDBEHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


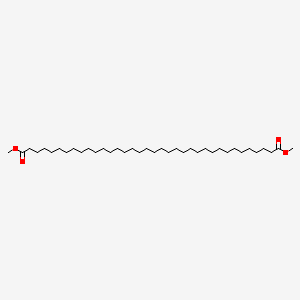
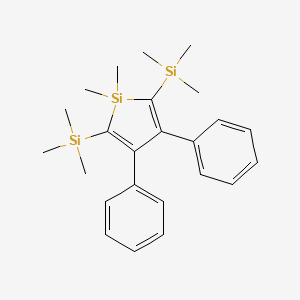
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)


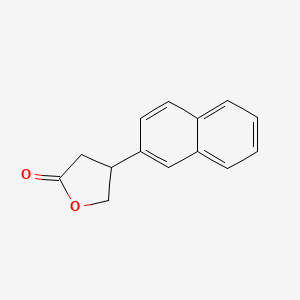
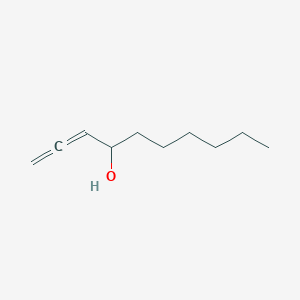
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
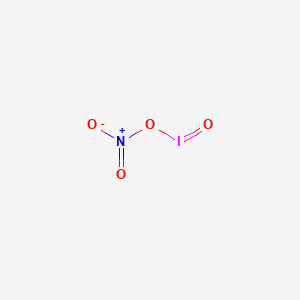
![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
